molecular formula C4H9ClN2O2S B14147489 Pyrrolidin-1-ylsulfamyl chloride CAS No. 89316-31-4

Pyrrolidin-1-ylsulfamyl chloride

Cat. No.: B14147489
CAS No.: 89316-31-4
M. Wt: 184.65 g/mol
InChI Key: QRGGBRYFORSGRI-UHFFFAOYSA-N
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Description

Pyrrolidin-1-ylsulfamyl chloride is a chemical compound that features a pyrrolidine ring attached to a sulfamyl chloride group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrrolidine ring and the sulfamyl chloride group endows the compound with unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylsulfamyl chloride typically involves the reaction of pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows: [ \text{Pyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-ylsulfamyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfamyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: The compound can react with electrophiles or nucleophiles, adding new functional groups to the molecule.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Pyrrolidin-1-ylsulfamyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of pyrrolidin-1-ylsulfamyl chloride involves its ability to react with various nucleophiles and electrophiles. The sulfamyl chloride group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Pyrrolidin-1-ylsulfamyl chloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for more complex molecules.

    Sulfonyl Chlorides: A class of compounds that includes sulfonyl chloride, which is used in the synthesis of sulfonamides and other derivatives.

    Pyrrolidinone: A lactam derivative of pyrrolidine that has different chemical properties and applications.

Uniqueness: The uniqueness of this compound lies in the combination of the pyrrolidine ring and the sulfamyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89316-31-4

Molecular Formula

C4H9ClN2O2S

Molecular Weight

184.65 g/mol

IUPAC Name

N-pyrrolidin-1-ylsulfamoyl chloride

InChI

InChI=1S/C4H9ClN2O2S/c5-10(8,9)6-7-3-1-2-4-7/h6H,1-4H2

InChI Key

QRGGBRYFORSGRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NS(=O)(=O)Cl

Origin of Product

United States

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